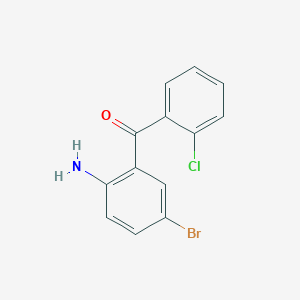

2-Amino-5-bromo-2'-chlorobenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-bromophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLLBGFJGUJABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209598 | |

| Record name | 5-Bromo-2'-chloro-2-aminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60773-49-1 | |

| Record name | 5-Bromo-2'-chloro-2-aminobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060773491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2'-chloro-2-aminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Amino-5-bromophenyl)-(2-chlorophenyl)methanone synthesis pathways

An In-depth Technical Guide to the Synthesis of (2-Amino-5-bromophenyl)-(2-chlorophenyl)methanone

Introduction

(2-Amino-5-bromophenyl)-(2-chlorophenyl)methanone is a chemical intermediate of significant interest within the pharmaceutical industry. Its molecular architecture, featuring a benzophenone scaffold substituted with amino, bromo, and chloro functional groups, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. Most notably, it serves as a pivotal building block in the manufacturing of anxiolytic drugs belonging to the benzodiazepine class, such as bromazepam.[1][2][3] The synthesis of this and related 2-aminobenzophenones has been a subject of extensive research, evolving from classical methods like the Friedel-Crafts acylation to more sophisticated and efficient catalytic strategies.[4][5]

The inherent challenge in synthesizing these molecules lies in managing the reactivity of the amino group, which can interfere with many standard synthetic transformations. This guide provides a comprehensive exploration of the primary synthetic pathways to (2-Amino-5-bromophenyl)-(2-chlorophenyl)methanone, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the practical considerations for selecting an optimal route. This document is intended for researchers, chemists, and professionals engaged in pharmaceutical development and organic synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several potential bond disconnections, leading to distinct synthetic strategies. The most common approaches focus on forming the central ketone C-C bond or introducing the substituents onto a pre-existing aminobenzophenone core.

Caption: Retrosynthetic pathways for the target molecule.

Major Synthetic Pathways

Pathway A: The Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming aryl ketones.[6][7] In the context of 2-aminobenzophenones, this pathway involves the acylation of a substituted aniline with a benzoyl chloride, typically mediated by a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9] A critical consideration is the protection of the aniline's amino group. The free amino group is a Lewis base that would otherwise complex with the catalyst, deactivating the aromatic ring towards electrophilic substitution.

The general workflow involves:

-

N-Protection: The amino group of 4-bromoaniline is protected, often as an acetamide, to prevent catalyst coordination and direct the acylation to the ortho position.[10]

-

Friedel-Crafts Acylation: The N-protected aniline is reacted with 2-chlorobenzoyl chloride in the presence of a Lewis acid.

-

Deprotection: The protecting group is removed, typically by acid or base hydrolysis, to yield the final 2-aminobenzophenone derivative.

Caption: Workflow for the Friedel-Crafts acylation pathway.

While this method is well-established, it often requires stoichiometric amounts of the Lewis acid catalyst and can present challenges with regioselectivity and substrate scope.[11]

Pathway B: Palladium-Catalyzed Addition to Benzonitriles

Modern synthetic organic chemistry has seen the rise of powerful palladium-catalyzed cross-coupling reactions. A highly effective strategy for constructing 2-aminobenzophenones involves the addition of organometallic reagents to 2-aminobenzonitriles.[11][12] This approach is convergent and often proceeds under milder conditions with greater functional group tolerance than classical methods.

One of the most successful variations uses an arylating agent derived from a sulfinic acid salt.[13] The reaction of 2-amino-5-bromobenzonitrile with sodium 2-chlorophenylsulfinate, catalyzed by a palladium(II) acetate/2,2'-bipyridine system, directly furnishes the desired ketone after in-situ hydrolysis of the intermediate ketimine.

Caption: Key steps in the palladium-catalyzed pathway.

This method has been shown to produce high yields and avoids the need for protecting groups on the aniline nitrogen.[13] The primary drawbacks can be the cost of the palladium catalyst and ligands, and potentially long reaction times.[12]

Pathway C: Late-Stage Electrophilic Bromination

An alternative strategy involves synthesizing the non-brominated analogue, (2-aminophenyl)(2-chlorophenyl)methanone, first and then introducing the bromine atom in a final step via electrophilic aromatic substitution. The powerful activating and ortho-, para-directing effect of the amino group strongly favors substitution at the para position (C5), leading to high regioselectivity.

This approach involves:

-

Synthesis of Precursor: (2-Aminophenyl)(2-chlorophenyl)methanone is synthesized using any standard method (e.g., Friedel-Crafts or a palladium-catalyzed route).

-

Electrophilic Bromination: The precursor is treated with a brominating agent, such as N-bromosuccinimide (NBS) in a chlorinated solvent, to install the bromine atom at the 5-position.[14]

This method is particularly useful if the precursor is readily available or if the functionalities required for other routes (like the nitrile in Pathway B) are not desired in earlier stages of a larger synthetic sequence.

Comparative Analysis & Field Insights

The choice of synthetic pathway depends heavily on factors such as scale, cost, available starting materials, and required purity.

| Parameter | Pathway A: Friedel-Crafts Acylation | Pathway B: Pd-Catalyzed Nitrile Addition | Pathway C: Late-Stage Bromination |

| Starting Materials | 4-bromoaniline, 2-chlorobenzoyl chloride | 2-amino-5-bromobenzonitrile, Sodium 2-chlorophenylsulfinate | (2-Aminophenyl)(2-chlorophenyl)methanone, NBS |

| Key Reagents | Lewis Acid (e.g., AlCl₃), Protecting Agent | Pd(OAc)₂, bpy ligand | N-bromosuccinimide (NBS) |

| Yields | Moderate to Good[10] | Good to Excellent (up to 91%)[12] | Excellent[14] |

| Advantages | Uses inexpensive, classical reagents. Well-established methodology.[6] | High yields, excellent functional group tolerance, no N-protection needed.[11][12] | High regioselectivity, useful if precursor is available. |

| Disadvantages | Requires N-protection/deprotection steps. Stoichiometric, corrosive Lewis acids. Potential for side reactions.[11] | Cost of palladium catalyst and ligands. Longer reaction times.[12] | Adds an extra step to the overall synthesis. Requires synthesis of the non-brominated precursor. |

Expertise & Experience Narrative: For large-scale industrial production, the classical Friedel-Crafts acylation (Pathway A), despite its multiple steps, might be economically favorable due to the low cost of reagents like AlCl₃. However, for laboratory-scale synthesis, medicinal chemistry applications, or when high purity and functional group tolerance are paramount, the Palladium-Catalyzed Nitrile Addition (Pathway B) is often superior. Its convergence and high yields can offset the higher initial cost of the catalyst. The Late-Stage Bromination (Pathway C) is a highly practical and efficient option, especially in a research setting where the un-brominated precursor may be commercially available or synthesized for other purposes. The reaction with NBS is typically clean, high-yielding, and simple to perform.[14]

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis from 2-Amino-5-bromobenzonitrile (Adapted from Chen et al.)[13]

This protocol describes a general procedure for the synthesis of o-aminobenzophenones that is directly applicable to the target molecule.

Materials:

-

2-Amino-5-bromobenzonitrile

-

Sodium 2-chlorophenylsulfinate

-

Palladium(II) acetate (Pd(OAc)₂)

-

2,2'-bipyridine (bpy)

-

p-Nitrobenzenesulfonic acid (p-NBSA)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk tube and standard glassware

Procedure:

-

Under a nitrogen atmosphere, charge a Schlenk tube with 2-amino-5-bromobenzonitrile (1.0 equiv), sodium 2-chlorophenylsulfinate (2.0 equiv), Pd(OAc)₂ (10 mol %), bpy (20 mol %), and p-NBSA (10 equiv).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add anhydrous THF and water (2:1 v/v) to the tube at room temperature.

-

Seal the tube and stir the reaction mixture vigorously in a preheated oil bath at 80 °C for 48 hours.

-

After cooling to room temperature, pour the mixture into a separatory funnel containing ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and then with brine (1x).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting residue by flash column chromatography (hexane/ethyl acetate) to afford the desired product, (2-Amino-5-bromophenyl)-(2-chlorophenyl)methanone.

Protocol 2: Late-Stage Bromination of (2-aminophenyl)(2-chlorophenyl)methanone (Adapted from UCL Discovery)[14]

This protocol describes the bromination of a closely related aminobenzophenone.

Materials:

-

(2-Aminophenyl)(2-chlorophenyl)methanone

-

N-bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolve (2-aminophenyl)(2-chlorophenyl)methanone (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-bromosuccinimide (NBS) (1.0 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the mixture for 1 hour at 0 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

If necessary, purify the product by recrystallization or column chromatography.

Conclusion

The synthesis of (2-Amino-5-bromophenyl)-(2-chlorophenyl)methanone can be accomplished through several viable pathways, each with distinct advantages and limitations. Traditional Friedel-Crafts acylation offers a cost-effective route for large-scale synthesis but is encumbered by multiple steps and harsh conditions. In contrast, modern palladium-catalyzed methods provide a more elegant and efficient solution for laboratory-scale synthesis, characterized by high yields and broad functional group compatibility. Finally, late-stage bromination represents a highly effective and regioselective strategy when the appropriate precursor is accessible. The selection of an optimal synthetic route requires careful consideration of scale, cost, safety, and the specific expertise and equipment available to the research or development team. The continued innovation in catalytic systems promises to further refine the synthesis of this and other vital pharmaceutical intermediates.

References

- 1. Benzodiazepine synthesis [quimicaorganica.org]

- 2. Bromazepam synthesis - chemicalbook [chemicalbook.com]

- 3. Cas 1812-30-2,Bromazepam | lookchem [lookchem.com]

- 4. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 5. asianpubs.org [asianpubs.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-AMINO-5-BROMOBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

2-Amino-5-bromo-2'-chlorobenzophenone chemical properties and structure

An In-depth Technical Guide to 2-Amino-5-bromo-2'-chlorobenzophenone: Properties, Structure, and Applications

Introduction

This compound is a halogenated benzophenone derivative that serves as a critical intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry.[1][] Its unique trifunctionalized structure, featuring an aminophenyl ring, a chlorophenyl ring, and a central ketone, provides a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, structural characteristics, synthetic routes, and applications, with a particular focus on its role in drug development for researchers and scientists in the field.

Chemical Identity and Structure

Nomenclature and Chemical Identifiers

The compound is systematically named according to IUPAC nomenclature, but is also known by several synonyms in commercial and research contexts.

| Identifier | Value | Source(s) |

| IUPAC Name | (2-amino-5-bromophenyl)(2-chlorophenyl)methanone | [3][4] |

| CAS Number | 60773-49-1 | [1][3][4][5][6] |

| Synonyms | 5-Bromo-2'-chloro-2-aminobenzophenone, ABPH | [3][6] |

| Molecular Formula | C₁₃H₉BrClNO | [1][3][4][6] |

| Molecular Weight | 310.57 g/mol | [4][5][6] |

Molecular Structure

The structure of this compound consists of a central ketone group (benzophenone core). One phenyl ring is substituted at the 2-position with an amino group (-NH₂) and at the 5-position with a bromine atom. The second phenyl ring is substituted at the 2'-position with a chlorine atom. This arrangement of functional groups is pivotal to its reactivity and utility as a synthetic precursor.

Caption: 2D Structure of this compound.

Structural Descriptors

For computational and database purposes, the following structural descriptors are used:

Physicochemical and Spectroscopic Properties

The physical and spectral properties of this compound are well-documented and essential for its identification and use in synthesis.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Yellow to pale-yellow crystalline powder | [7] |

| Melting Point | 85-87°C | [5] |

| Boiling Point (Predicted) | 456.2 ± 40.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [5] |

| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the structure and purity of the compound. While raw spectra are instrument-dependent, the key characteristic signals can be predicted.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approx. 6.7-7.8 ppm) corresponding to the protons on the two phenyl rings.[8] A broad singlet for the amino (-NH₂) protons would also be present, the chemical shift of which can be variable and is affected by solvent and concentration.[8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms.[4] The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield. The carbons attached to the electronegative bromine, chlorine, and nitrogen atoms will also have characteristic chemical shifts.

-

FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Characteristic absorption bands would include N-H stretching vibrations for the primary amine, a strong C=O stretch for the ketone, and C-Br and C-Cl stretching vibrations.[8]

-

Mass Spectrometry: Mass spectral analysis would show a molecular ion peak corresponding to its molecular weight (310.57 g/mol ).[4] The isotopic pattern of the molecular ion will be characteristic due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl), providing definitive evidence of their presence.

Synthesis and Purification

Synthetic Pathway Overview

The synthesis of substituted aminobenzophenones often involves multi-step processes. A common conceptual approach involves the acylation of a substituted aniline with a substituted benzoyl chloride (a Friedel-Crafts type reaction), followed by other modifications. For this compound, a plausible route could involve the reaction of a bromoaniline derivative with 2-chlorobenzoyl chloride. The specific conditions, catalysts, and protecting group strategies are critical for achieving high yield and purity.

A generalized workflow for the synthesis and purification of such compounds is illustrated below.

Caption: Generalized workflow for the synthesis and purification of this compound.

Purification Protocol

Purification of the crude product is typically achieved via silica gel column chromatography.[7]

-

Stationary Phase: Silica gel is used as the adsorbent.[7]

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of petroleum ether and ethyl acetate, is commonly employed. The polarity is gradually increased to elute the desired compound.[7]

-

Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the prepared silica gel column. The solvent system is then passed through the column, and fractions are collected.[7]

-

Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the pure product.[7]

-

Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified solid product.[7]

Applications in Drug Development and Research

The primary significance of this compound lies in its role as a key precursor in the synthesis of pharmaceuticals.

Precursor for Benzodiazepine Synthesis

This compound is an essential building block for the synthesis of phenazepam, a benzodiazepine drug.[3][9][10] Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[11][12] The synthesis of the benzodiazepine core structure often involves the cyclization of an N-acylated 2-aminobenzophenone derivative. The specific halogen substituents (Br and Cl) on the benzophenone precursor are incorporated into the final drug molecule, influencing its pharmacological profile, including potency and metabolism.[12] Interestingly, this compound is also reported to be an active metabolite of phenazepam itself.[3][9]

Other Research Applications

Beyond its established role in benzodiazepine synthesis, this compound and its analogs are valuable in broader chemical and medicinal research:

-

Organic Synthesis: Its functional groups allow for a variety of chemical transformations, making it a useful intermediate for creating complex organic molecules and novel heterocyclic systems.[1]

-

Medicinal Chemistry: Substituted benzophenones are explored as scaffolds for developing new therapeutic agents. Research has indicated that some derivatives may possess anti-cancer properties or act as NMDA receptor inhibitors.[1][6] For instance, 2-aminobenzophenone derivatives have been investigated as antimitotic agents and bradykinin B1 receptor antagonists.[11]

Safety, Handling, and Storage

Proper handling and storage are crucial when working with this compound to ensure laboratory safety.

Hazard Identification

The compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[6]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH/MSHA-approved respirator should be used if dust is generated and exposure limits may be exceeded.[13]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling and prevent contact with skin and eyes.[13][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13] Recommended storage temperature is between 2°C and 8°C.[1][6]

Conclusion

This compound is a highly significant chemical intermediate with a well-defined structural and physicochemical profile. Its primary value is derived from its indispensable role as a precursor in the pharmaceutical industry, particularly for the synthesis of phenazepam. The strategic placement of its amino, bromo, and chloro functional groups provides a reactive and versatile platform for advanced organic synthesis. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its effective and safe utilization in research and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 5-Bromo-2'-chloro-2-aminobenzophenone | C13H9BrClNO | CID 162923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:60773-49-1 | Chemsrc [chemsrc.com]

- 6. This compound | 60773-49-1 | FA17610 [biosynth.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Sapphire Bioscience [sapphirebioscience.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-5-bromo-2'-chlorobenzophenone (CAS: 60773-49-1)

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-2'-chlorobenzophenone, a pivotal chemical intermediate in the fields of pharmaceutical synthesis and advanced organic chemistry. With CAS Number 60773-49-1, this substituted benzophenone is most notably recognized as a critical precursor and an active metabolite in the synthesis of phenazepam, a potent benzodiazepine.[1][2] This document, intended for researchers, chemists, and drug development professionals, delineates its chemical and physical properties, provides detailed synthetic and analytical protocols, explores its primary applications, and outlines essential safety and handling procedures. The causality behind experimental choices is emphasized to provide actionable, field-proven insights.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named (2-Amino-5-bromophenyl)-(2-chlorophenyl)methanone, is a halogenated benzophenone derivative.[1][3] Its structure, featuring an aminophenyl group and a chlorophenyl group attached to a central carbonyl, imparts a unique reactivity profile that makes it a valuable building block for complex heterocyclic systems.[3] The presence of bromine and chlorine substituents significantly influences its chemical behavior, enhancing its utility in various cross-coupling and cyclization reactions.[3]

Its physical state is typically a yellow crystalline powder.[4][] A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 60773-49-1 | [1][3][4] |

| Molecular Formula | C₁₃H₉BrClNO | [1][3][6] |

| Molecular Weight | 310.58 g/mol | [3][][6] |

| Appearance | Yellow crystalline powder | [4][] |

| Melting Point | 85-87 °C | [4][6] |

| Boiling Point | 456.2 ± 40.0 °C (Predicted) | [4][6] |

| Density | 1.568 ± 0.06 g/cm³ (Predicted) | [4][] |

| Solubility | DMSO, DMF, Ethanol (30 mg/ml) | [1] |

| Storage | 2°C - 8°C, inert atmosphere, protect from light | [3][4][7] |

Synthesis and Purification Workflow

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This pathway is robust and scalable, making it suitable for both laboratory and industrial production. The rationale for this approach lies in its efficiency in forming the crucial carbon-carbon bond between the two aromatic rings, mediated by the ketone bridge.

Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis from o-chlorobenzoyl chloride and 4-bromoaniline, a common and well-documented method.[4] The use of anhydrous zinc chloride (ZnCl₂) is critical; as a Lewis acid, it activates the acyl chloride, facilitating the electrophilic aromatic substitution on the aniline derivative.

Diagram: Synthesis Workflow

Caption: High-level workflow for the synthesis of the title compound.

Step-by-Step Methodology: [4]

-

Reaction Setup: In a 2L flask equipped with a condenser and thermometer, cool o-chlorobenzoyl chloride (177 mL, 1.4 mol) to 0°C in an ice-water bath.

-

Addition of Amine: Add 4-bromoaniline (100 g, 0.58 mol) to the cooled solution.

-

Initial Heating: Heat the mixture to 120°C and maintain for 1 hour. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an eluent such as Ethyl Acetate:Hexane (1:4) to confirm the complete consumption of 4-bromoaniline.

-

Catalyst Addition: Increase the temperature to 160°C and add anhydrous ZnCl₂ (95 g, 0.70 mol) in one portion. The ZnCl₂ must be pre-dried to prevent side reactions with water.

-

High-Temperature Reaction: Raise the temperature to 195°C and stir for approximately 3 hours, or until gas evolution (HCl) ceases. This step drives the rearrangement to the benzophenone structure.

-

Acidic Workup: Cool the mixture to 120°C and slowly add 12% aqueous HCl solution (350 mL). Reflux for 20 minutes, then decant the aqueous layer. This step hydrolyzes intermediates and removes excess catalyst. Repeat this acid wash four times.

-

Water Wash: Add water (350 mL) and reflux for 20 minutes. Decant the water. Repeat until the solid is no longer lumpy.

-

Sulfuric Acid Treatment: Add 72% H₂SO₄ (700 mL) to the residue and reflux for 1 hour until the mixture becomes a homogeneous solution. This step ensures complete hydrolysis and dissolves the product.

-

Precipitation: Pour the hot acidic solution into a stirred ice-water mixture. The product will precipitate out. Filter the resulting solid and wash thoroughly with cold water until the pH is neutral (~6).

-

Basic Wash: Suspend the solid in fresh ice water and carefully add 40% aqueous NaOH solution (290 mL). Stir for 2 hours. This step removes acidic impurities. Filter the solid and wash with ice water.

-

Final Neutralization: Re-suspend the solid in ice water and adjust the pH to ~3 with 40% H₂SO₄. This step protonates the amino group of any remaining starting material or byproducts, which are then removed in the filtrate, while the desired product remains as a solid.

-

Isolation: Filter the final solid, wash with water until neutral, and dry to yield the yellow solid product. The product can be used in the next step without further purification or can be recrystallized for higher purity.

Purification Protocol

While the synthetic workup provides a product of sufficient purity for many applications, high-purity material for analytical standards or sensitive pharmaceutical syntheses requires further purification, typically by column chromatography.[8]

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate is effective. A common starting point is a 20:1 (v/v) ratio, gradually increasing the polarity to 10:1 to elute the product.

-

Procedure: The crude product is dissolved in a minimal amount of dichloromethane or the mobile phase, adsorbed onto a small amount of silica gel, and loaded onto the column. Fractions are collected and analyzed by TLC to identify those containing the pure compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation by analyzing the chemical environment of the hydrogen atoms. A characteristic spectrum in CDCl₃ shows a broad singlet for the two amine protons around δ 6.49 ppm, a doublet for the proton adjacent to the amino group at δ 6.65 ppm, and a multiplet for the remaining six aromatic protons between δ 7.26-7.8 ppm.[4]

-

Mass Spectrometry (MS): Confirms the molecular weight (310.58 g/mol ) and provides fragmentation patterns useful for structural elucidation.[9] GC-MS is a common technique used for this analysis.[9]

-

Infrared Spectroscopy (IR): Identifies key functional groups. Expect characteristic peaks for N-H stretching of the primary amine and C=O stretching of the ketone.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase column with a mobile phase of acetonitrile and water is typically used. This technique is crucial for identifying and quantifying any process-related impurities or degradation products.[10]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for synthesizing more complex molecules, particularly in the pharmaceutical industry.[3]

Precursor for Benzodiazepine Synthesis

The most significant application of this compound is as a key starting material for the synthesis of phenazepam , a benzodiazepine drug.[1][2] It is also an active metabolite of phenazepam, making it important for forensic and pharmacological studies.[1][2] The synthesis involves a cyclization reaction to form the characteristic seven-membered diazepine ring.

Diagram: Phenazepam Synthesis Pathway

Caption: Role as a precursor for Phenazepam synthesis and as its metabolite.

Other Research Applications

-

NMDA Receptor Inhibition: Research has indicated that this compound acts as a reversible inhibitor of the NMDA receptor by inhibiting glutamate binding.[7] This activity suggests potential applications in neuroscience research.

-

Oncology Research: Due to its ability to interact with biological targets, it serves as an intermediate in the development of potential anti-cancer agents.[3]

-

Materials Science: The benzophenone scaffold is explored for creating advanced polymers and materials with unique optical or thermal properties.[3]

-

Dye and Pigment Industry: It is also utilized in the synthesis of dyes and pigments.[3]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4][7][11]

Hazard and Precautionary Information:

| Category | Codes | Description |

| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4][7] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[4] Recommended storage temperatures are between 2°C and 8°C.[3][7]

-

Store under an inert atmosphere to prevent degradation.[4]

Conclusion

This compound (CAS: 60773-49-1) is a chemical intermediate of significant value, bridging basic organic synthesis with advanced pharmaceutical development. Its well-defined synthetic pathways and versatile reactivity make it a cornerstone for the production of benzodiazepines like phenazepam and a subject of interest for broader applications in medicinal chemistry and material science. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for researchers and scientists aiming to leverage its full potential in their work.

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 60773-49-1 | CAS DataBase [m.chemicalbook.com]

- 6. This compound | CAS#:60773-49-1 | Chemsrc [chemsrc.com]

- 7. This compound | 60773-49-1 | FA17610 [biosynth.com]

- 8. benchchem.com [benchchem.com]

- 9. 5-Bromo-2'-chloro-2-aminobenzophenone | C13H9BrClNO | CID 162923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

2-Amino-5-bromo-2'-chlorobenzophenone molecular formula C13H9BrClNO

An In-Depth Technical Guide to 2-Amino-5-bromo-2'-chlorobenzophenone

Abstract

This technical guide provides a comprehensive scientific overview of this compound (C₁₃H₉BrClNO), a critical chemical intermediate in the synthesis of advanced pharmaceutical compounds. This document delves into the molecule's fundamental physicochemical properties, outlines detailed protocols for its synthesis and analytical characterization, and explores its primary application as a precursor in the development of 1,4-benzodiazepines. Emphasizing mechanistic insights and validated methodologies, this guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile compound.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, a halogenated aminobenzophenone derivative, holds a position of significant strategic importance in the landscape of organic synthesis and pharmaceutical development. Its molecular architecture, featuring a benzophenone core with strategically placed amino, bromo, and chloro substituents, provides a unique combination of reactivity and functionality.[1] The electron-withdrawing properties of the halogens modulate the nucleophilicity of the aniline nitrogen, a critical factor in the multi-step synthesis of complex heterocyclic systems.[2]

Primarily, this compound is recognized as a pivotal precursor in the synthesis of potent psychoactive agents, most notably phenazepam, a long-acting benzodiazepine.[3][4] Its role extends beyond being a mere starting material; it is also an active metabolite of phenazepam, contributing to the overall pharmacological profile of the drug.[3][5] The presence and position of the halogen atoms are not arbitrary; they are crucial for modulating the binding affinity of the final drug product to its biological target, the GABA-A receptor, thereby influencing its therapeutic efficacy and duration of action.[2][3] This guide will elucidate the technical nuances of working with this compound, from its creation to its conversion into high-value pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and manufacturing. This compound is a yellow crystalline solid under standard conditions.[] Its key properties are summarized below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | (2-amino-5-bromophenyl)(2-chlorophenyl)methanone | [][7] |

| Synonyms | BCABP, 5-Bromo-2'-chloro-2-aminobenzophenone | [3][7] |

| CAS Number | 60773-49-1 | [3][][8] |

| Molecular Formula | C₁₃H₉BrClNO | [][7] |

| Molecular Weight | 310.57 g/mol | [][7][9] |

| Appearance | Yellow crystalline powder | [] |

| Melting Point | 85-87 °C | [8] |

| Boiling Point | 456.2 ± 40.0 °C at 760 mmHg | [8] |

| Density | ~1.6 g/cm³ | [8] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml) | [3] |

| UV λmax | 216, 234 nm | [3] |

| InChI Key | GTLLBGFJGUJABH-UHFFFAOYSA-N | [3][] |

Synthesis and Mechanistic Considerations

The synthesis of 2-aminobenzophenone derivatives can be achieved through various routes. A robust and industrially relevant method involves the reductive cleavage of a 3-phenylisoxazole precursor. This approach is advantageous as it avoids harsher conditions that could compromise the sensitive functional groups on the molecule.[10]

Logical Workflow for Synthesis

Caption: Synthesis workflow via reductive cleavage of an isoxazole precursor.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for the synthesis of similar aminobenzophenones.[10][11]

-

Reactor Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add the isoxazole precursor (e.g., 5-bromo-3-(2-chlorophenyl)isoxazole) (1 equivalent) and ethanol (10 volumes).

-

Addition of Reducing Agent: Add iron powder (approx. 3 equivalents) to the stirred suspension.

-

Causality Insight: Iron powder is a cost-effective and selective reducing agent. In a mildly acidic medium, it effectively reduces the N-O bond of the isoxazole ring without reducing the benzophenone's carbonyl group, which is a common side reaction with more powerful reducing agents like LiAlH₄.[10]

-

-

Initiation of Reaction: Gently heat the mixture to reflux (approx. 78 °C). Slowly add a solution of 6 M hydrochloric or sulfuric acid (approx. 0.1 equivalents) dropwise.

-

Causality Insight: The acid activates the iron surface and serves as a proton source for the reduction. The reaction is exothermic, so controlled addition is crucial to maintain a steady reflux and prevent runaway reactions.

-

-

Reaction Monitoring: Maintain reflux for 1-2 hours after the acid addition is complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting isoxazole spot disappears.

-

Work-up and Neutralization: Cool the reaction mixture to approximately 50 °C. Carefully add an aqueous solution of sodium hydroxide or sodium carbonate to adjust the pH to ~8. This neutralizes the acid and precipitates iron hydroxides.

-

Isolation: Filter the hot solution to remove the iron sludge. The filtrate, containing the dissolved product, is allowed to cool slowly to room temperature, then further cooled in an ice bath to induce crystallization.

-

Purification: Collect the resulting yellow crystals by filtration, wash with a small amount of cold ethanol to remove soluble impurities, and dry under vacuum. The purity can be further enhanced by recrystallization from ethanol if required.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is paramount, especially when it is intended for pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Analytical Workflow

Caption: Standard workflow for analytical characterization and quality control.

Protocol: Trace Level Quantification by LC-MS/MS

This protocol is based on the gold-standard methods used for analyzing related benzophenone precursors in complex matrices.[12]

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in methanol.

-

Prepare a stock solution of a stable isotope-labeled internal standard (e.g., a deuterated analog).

-

Create a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.

-

For the test sample, dissolve a precisely weighed amount in the mobile phase and add the same fixed concentration of the internal standard.

-

-

Chromatographic Conditions (HPLC):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Causality Insight: Reverse-phase chromatography is ideal for separating moderately polar compounds like this benzophenone from potential impurities. The acidic mobile phase ensures the amino group is protonated, leading to sharp, symmetrical peaks.

-

-

Mass Spectrometry Conditions (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity.

-

Trustworthiness Pillar: Using an isotope-labeled internal standard is a self-validating system. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement. By measuring the ratio of the analyte to the standard, highly accurate and precise quantification is achieved, as variations in sample preparation and instrument response are normalized.[12]

-

Core Application: Synthesis of 1,4-Benzodiazepines

The primary industrial application of this compound is as a key building block for 1,4-benzodiazepines.[2] The synthesis involves a two-step sequence of acylation followed by cyclization.

Benzodiazepine Synthesis Pathway

Caption: Generalized pathway for the synthesis of 1,4-benzodiazepines.

Experimental Protocol: Synthesis of a Phenazepam Analog

-

Acylation:

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent like glacial acetic acid or toluene in a flask protected from moisture.[2]

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add bromoacetyl bromide or a similar aminoacyl halide equivalent (1.1 equivalents) dropwise while maintaining the low temperature.

-

Causality Insight: The amino group of the benzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide. The reaction is performed at low temperature to control the rate and prevent side reactions. The halogen substituents (Br, Cl) are electron-withdrawing, which slightly deactivates the amino group; therefore, a reactive acylating agent is necessary for efficient conversion.[2]

-

-

Amidation and Cyclization:

-

After the initial acylation is complete (monitored by TLC), the intermediate is isolated or the reaction mixture is treated directly with an excess of ammonia (often as a solution in methanol or as gaseous ammonia).

-

The ammonia first displaces the halide on the acetyl group (amidation) and then facilitates the intramolecular cyclization. The amino group attacks the benzophenone's carbonyl carbon, forming the seven-membered diazepine ring.

-

-

Isolation and Purification:

-

The cyclized product typically precipitates from the reaction mixture.

-

The solid is collected by filtration, washed, and dried.

-

Purification is achieved via recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final benzodiazepine product with high purity.

-

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[13]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 standards.[13][14]

-

Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are typically between 2-8 °C.[9] Some suppliers recommend storage at -20°C for long-term stability.[3] Keep away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling molecule for the synthesis of complex and pharmacologically significant compounds. Its unique substitution pattern provides a versatile platform for constructing the 1,4-benzodiazepine scaffold and other novel therapeutic agents. A deep, mechanistic understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is essential for leveraging its full potential in drug discovery and development. The protocols and insights provided herein serve as a robust foundation for researchers and scientists working to advance the frontiers of medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 7. 5-Bromo-2'-chloro-2-aminobenzophenone | C13H9BrClNO | CID 162923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:60773-49-1 | Chemsrc [chemsrc.com]

- 9. biosynth.com [biosynth.com]

- 10. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google Patents [patents.google.com]

- 11. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Biological Activity of 2-Amino-5-bromo-2'-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the biological activities of 2-Amino-5-bromo-2'-chlorobenzophenone (ABCB), a versatile chemical intermediate and active metabolite. This document delves into its synthesis, multifaceted pharmacological profile, and the experimental methodologies crucial for its evaluation. ABCB is primarily recognized as a key precursor in the synthesis of the potent benzodiazepine, phenazepam, and as one of its active metabolites. Beyond its role in the synthesis of other compounds, ABCB exhibits intrinsic biological activities, notably as a modulator of GABAA receptors and an inhibitor of NMDA and glycine receptors. These properties underscore its potential as a lead compound for the development of novel therapeutics targeting a range of neurological disorders and potentially cancer. This guide offers field-proven insights and detailed protocols to empower researchers in their exploration of this compelling molecule.

Introduction: The Significance of a Benzophenone Scaffold

Substituted benzophenones are a cornerstone in medicinal chemistry, serving as pivotal intermediates in the synthesis of a wide array of pharmaceutical agents.[1] The unique structural arrangement of this compound, featuring a benzophenone core with strategically positioned amino, bromo, and chloro substituents, imparts a distinct reactivity profile, making it a valuable building block for complex organic molecules.[1] Its primary claim to fame lies in its role as a direct precursor to phenazepam, a benzodiazepine with pronounced anxiolytic, anticonvulsant, sedative, and muscle-relaxant properties.[2] However, emerging evidence reveals that ABCB is not merely a synthetic stepping stone but also an active metabolite of phenazepam, contributing to its overall pharmacological effect. This dual identity as both a precursor and an active metabolite necessitates a thorough understanding of its intrinsic biological activities to fully comprehend the pharmacology of phenazepam and to unlock the independent therapeutic potential of ABCB itself.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | (2-amino-5-bromophenyl)(2-chlorophenyl)methanone | [3] |

| Synonyms | ABPH, 5-Bromo-2′-chloro-2-aminobenzophenone | [2] |

| CAS Number | 60773-49-1 | [2][3] |

| Molecular Formula | C13H9BrClNO | [3][] |

| Molecular Weight | 310.57 g/mol | [3][] |

| Appearance | Yellow crystalline powder | [] |

| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL | [2] |

Synthesis of this compound

The synthesis of ABCB can be approached through several strategic routes, primarily involving the introduction of the halogen substituents onto a pre-formed aminobenzophenone core or building the benzophenone structure with the desired substitutions in place. The following protocol is a logical adaptation from established methods for the synthesis of closely related halogenated 2-aminobenzophenones.[5][6] The causality behind these steps lies in the controlled functionalization of the aromatic rings to achieve the target molecule with high purity.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Subsequent Halogenation

This protocol outlines a plausible multi-step synthesis.

Step 1: Friedel-Crafts Acylation of 4-Bromoaniline

The initial step involves the acylation of a substituted aniline to construct the benzophenone skeleton.

-

Materials: 4-bromoaniline, 2-chlorobenzoyl chloride, aluminum chloride (AlCl3), dichloromethane (DCM).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dry dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add 2-chlorobenzoyl chloride to the stirred suspension.

-

In a separate flask, dissolve 4-bromoaniline in dry dichloromethane.

-

Add the 4-bromoaniline solution dropwise to the cooled AlCl3/2-chlorobenzoyl chloride mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-5-bromobenzophenone.

-

Step 2: Chlorination of the Second Aromatic Ring

This step is integrated into the choice of the acylating agent in Step 1 (2-chlorobenzoyl chloride).

Step 3: Purification

Purification is critical to remove by-products and unreacted starting materials.

-

Method: Silica gel column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with the mobile phase gradient, collecting fractions.

-

Monitor the fractions by TLC and combine those containing the pure product.

-

Evaporate the solvent under reduced pressure to obtain pure this compound.

-

Biological Activities and Mechanisms of Action

This compound exhibits a complex pharmacological profile, primarily through its interaction with key neurotransmitter receptors in the central nervous system.

Modulation of GABAA Receptors

As a metabolite of phenazepam, a potent benzodiazepine, ABCB's interaction with the GABAA receptor is of significant interest. The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. Its potentiation leads to sedative, anxiolytic, and anticonvulsant effects.

Studies have shown that ABCB causes a dual modification of GABAA receptor-mediated currents, which is dependent on the concentration of GABA and the duration of exposure. At low GABA concentrations (20 µM), ABCB (1-30 µM) facilitates the activation and delays the deactivation of the currents. Conversely, at high GABA concentrations (500 µM), 10 µM ABCB enhances the desensitization of the currents. Prolonged exposure to ABCB can lead to a gradual, partially reversible inhibition of GABA-activated currents. This suggests a complex modulatory role that could contribute to the overall pharmacological profile of phenazepam.

Inhibition of NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.

Effects on Glycine Receptors

Glycine receptors are inhibitory ligand-gated ion channels, primarily found in the spinal cord and brainstem, that play a role in motor control and pain processing.

Research on isolated rat hippocampal pyramidal neurons has shown that this compound at concentrations of 3-10 µM causes an inhibitory effect on glycine receptors.[7] This inhibition was more pronounced after pre-incubation with the compound.[7] This finding suggests another facet of ABCB's neuroactivity that could contribute to its overall pharmacological effects, potentially influencing motor coordination and sensory processing.

Potential Therapeutic Applications

The diverse biological activities of this compound suggest its potential for development in several therapeutic areas.

Anticonvulsant Activity

Given its modulatory effects on both GABAA and NMDA receptors, two key targets in the treatment of epilepsy, ABCB presents a compelling case for investigation as an anticonvulsant agent. The enhancement of GABAergic inhibition and the dampening of glutamatergic excitation are well-established mechanisms for seizure control.

Experimental Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[8]

-

Animal Model: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Administer this compound or vehicle control intraperitoneally (i.p.).

-

After a predetermined time (e.g., 30 or 60 minutes), subject the animals to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to abolish the tonic hindlimb extension is considered a positive anticonvulsant effect.

-

Determine the median effective dose (ED50) using a dose-response study.

-

Anticancer Potential

The inhibition of NMDA receptors by this compound opens a potential avenue for its exploration as an anticancer agent.[3] NMDA receptors have been implicated in the proliferation and survival of certain cancer cells. By blocking these receptors, ABCB could potentially inhibit tumor growth.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]

-

Cell Lines: A panel of human cancer cell lines (e.g., breast, lung, colon).

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).

-

Pharmacokinetics and Metabolism

As an active metabolite of phenazepam, understanding the pharmacokinetic profile of this compound is crucial. While specific pharmacokinetic data for ABCB is limited, insights can be drawn from studies on its parent compound and related structures.

Phenazepam is well-absorbed orally and has a long half-life.[10] It is metabolized in the liver, primarily through aromatic oxidation and C3-hydroxylation.[10] Studies on a derivative of the related 2-amino-5-chlorobenzophenone in rats have shown dose-dependent pharmacokinetics, with the extent of oral absorption increasing with the dose.[10] This suggests that the pharmacokinetics of ABCB may also be complex and dose-dependent. Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Directions

This compound is a molecule of significant interest, bridging the gap between a synthetic intermediate and a pharmacologically active compound. Its multifaceted interactions with key central nervous system receptors, including GABAA, NMDA, and glycine receptors, provide a strong rationale for its further investigation as a potential therapeutic agent for neurological disorders such as epilepsy. Furthermore, its NMDA receptor inhibitory activity opens up exciting possibilities in the realm of oncology.

Future research should focus on several key areas:

-

Quantitative Biological Characterization: Determining the precise binding affinities (Ki) and functional potencies (IC50 or EC50) of ABCB at its receptor targets is paramount.

-

In Vivo Efficacy Studies: Comprehensive in vivo studies are required to validate its anticonvulsant and anticancer potential in relevant animal models.

-

Pharmacokinetic Profiling: A detailed characterization of the ADME properties of ABCB is essential for its development as a standalone therapeutic.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of ABCB will help in identifying the key structural features responsible for its biological activities and in optimizing its potency and selectivity.

This in-depth technical guide provides a solid foundation for researchers to build upon, offering both a comprehensive overview of the current knowledge and a roadmap for future investigations into the compelling biological activities of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 60773-49-1 | FA17610 [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. arabjchem.org [arabjchem.org]

- 7. [Effect of phenazepam metabolite, this compound, on glycine and glutamate NMDA receptors of rat hippocampal pyramidal neurones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 10. [The pharmacokinetics of Z-2-amino-5-chlorobenzophenoneamidinohydrazone in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Molecule at the Heart of a Therapeutic Revolution

An In-depth Technical Guide to 2-Amino-5-bromo-2'-chlorobenzophenone: From Serendipitous Discovery to a Cornerstone of Benzodiazepine Synthesis

In the landscape of medicinal chemistry, certain molecules, while not therapeutic agents themselves, represent critical junctures in the development of landmark drugs. This compound is one such compound. A substituted benzophenone, its core structure is a fundamental building block in the synthesis of several potent benzodiazepines.[1] This guide provides a comprehensive exploration of this pivotal precursor, tracing its origins from the serendipitous discovery of the benzodiazepine class to its specific applications in modern drug synthesis, its chemical properties, and the analytical methodologies used for its characterization. For researchers and drug development professionals, understanding the history and technical profile of this intermediate is essential for appreciating the evolution of psychopharmacology.

The Dawn of the Benzodiazepine Era: A Story of Chance and Chemistry

The history of this compound is inextricably linked to the discovery of the benzodiazepines, a class of drugs that revolutionized the treatment of anxiety and sleep disorders. This story begins in the mid-1950s at the Hoffmann-La Roche laboratories with the chemist Leo Sternbach.[2][3][4] Tasked with developing a new class of tranquilizers to compete with the then-popular meprobamate (Miltown), Sternbach and his team embarked on synthesizing a novel series of compounds.[5]

The initial research, however, did not yield promising results, and the project was shelved. In 1955, during a lab cleanup, a previously synthesized and forgotten compound was rediscovered.[5][6] Instead of discarding it, Sternbach submitted this final sample for pharmacological testing.[5] The results were astonishing: the compound exhibited significant sedative, muscle relaxant, and anti-anxiety effects in animal studies.[5] This molecule, chlordiazepoxide, became the first benzodiazepine and was marketed in 1960 as Librium®.[2][3][5] This accidental discovery not only launched a new era in pharmacotherapy but also established the 2-aminobenzophenone scaffold as a cornerstone for creating an entire family of therapeutic agents.[5]

Chemical Profile: this compound

This compound, also known as (2-amino-5-bromophenyl)(2-chlorophenyl)-methanone, is a halogenated benzophenone intermediate that offers defined reactivity for various chemical transformations, particularly in the synthesis of pharmaceuticals.[1][] Its structure features a benzophenone core with an amino group at the 2-position, a bromine atom at the 5-position, and a chlorine atom on the second phenyl ring at the 2'-position.

Key Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2-amino-5-bromophenyl)(2-chlorophenyl)methanone | [8] |

| CAS Number | 60773-49-1 | [1][8][9][10] |

| Molecular Formula | C₁₃H₉BrClNO | [1][][8][9][10] |

| Molecular Weight | 310.57 g/mol | [][8][9] |

| Appearance | Yellow crystalline powder | [] |

| Melting Point | 85-87°C | [9] |

| Solubility | Soluble in DMF, DMSO, and Ethanol (30 mg/ml) | [10] |

Synthesis and Production: Forging the Precursor

The synthesis of substituted 2-aminobenzophenones can be achieved through various routes. A common industrial method for a related compound, 2-amino-5-chlorobenzophenone, involves the reduction of a 5-chloro-3-phenylbenzoisoxazole intermediate using agents like iron powder in an acidic medium.[11][12] This approach is favored for its cost-effectiveness and scalability.

Experimental Protocol: Representative Synthesis via Isoxazole Reduction

This protocol describes a generalized method for producing a 2-aminobenzophenone derivative, adapted from patented industrial processes.

-

Reaction Setup: In a reaction kettle, charge toluene, hydrochloric acid, the isoxazole precursor (e.g., 5-bromo-3-(2-chlorophenyl)benzo[c]isoxazole), and iron powder. A typical mass ratio is 1 part isoxazole to 2.5 parts toluene, 1.2 parts hydrochloric acid, and 0.5-0.75 parts iron powder.[11]

-

Reduction Reaction: Slowly heat the mixture to reflux temperature (approximately 110°C). Maintain this temperature and monitor the reaction's progress through sampling and analysis (e.g., HPLC).[11] The iron powder, with its lower reducibility, selectively reduces the N-O bond of the isoxazole ring without affecting the carbonyl group of the benzophenone.[11]

-

Work-up and Isolation: Once the reaction is complete, stop stirring and allow the iron sludge to settle. Separate the organic layer via filtration.

-

Crystallization: Cool the filtrate to induce crystallization of the this compound product.

-

Purification: Collect the wet product by centrifugation. Wash the crystals with a suitable solvent like ethanol and dry under vacuum to obtain the final, purified product.[13]

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of 2-aminobenzophenones.

Pivotal Role in Drug Development: The Path to Phenazepam

This compound is primarily recognized as a direct precursor in the synthesis of phenazepam, a potent and long-acting benzodiazepine.[10][14][15][16] Phenazepam was developed in the Soviet Union in the 1970s and possesses strong anxiolytic, anticonvulsant, and hypnotic properties. The synthesis involves a multi-step process that builds the diazepine ring onto the benzophenone core.

Synthetic Route from Precursor to Phenazepam

Caption: Simplified synthetic pathway from the precursor to Phenazepam.

The amino group of the precursor is first acylated, typically using a derivative of an amino acid like glycine. The resulting intermediate is then treated with ammonia, which facilitates a cyclization reaction to form the seven-membered diazepine ring, yielding the final phenazepam molecule.

Mechanism of Action of Resulting Benzodiazepines

While the precursor itself is not pharmacologically active, the benzodiazepines synthesized from it exert their effects on the central nervous system. They act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[6][17][18]

GABA is the primary inhibitory neurotransmitter in the brain.[18] When GABA binds to the GABA-A receptor, it opens a chloride ion channel, causing hyperpolarization of the neuron and making it less likely to fire.[17][18] Benzodiazepines bind to a specific site on this receptor, distinct from the GABA binding site.[17] This binding enhances the effect of GABA, increasing the frequency of the chloride channel opening.[19] The resulting increase in inhibitory signaling produces the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant effects of this drug class.[6][17]

GABA-A Receptor Modulation

Caption: Benzodiazepines enhance the inhibitory effect of GABA at the receptor.

Analytical Characterization

Accurate identification and quantification of this compound are crucial for quality control in pharmaceutical manufacturing and for forensic analysis. Several analytical techniques are employed for this purpose.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the compound from impurities.

-

Mass Spectrometry (MS): Often coupled with chromatography (LC-MS/MS or GC-MS), this technique provides definitive structural identification and highly sensitive quantification.[8][20]

-

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the precise molecular structure, while UV-Vis spectroscopy can also be used for quantification.[8]

Comparison of Analytical Methods for Detection

| Parameter | LC-MS/MS | GC-MS |

| Illustrative Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |

| Sample Volatility Requirement | Not required | Required (derivatization may be needed) |

| Thermal Stability Requirement | Less stringent | Analyte must be thermally stable |

| Selectivity & Specificity | Very High | High |

| Typical Application | Bioanalytical studies, impurity profiling | Forensic analysis, analysis of volatile compounds |

| Note: These values are illustrative and can vary based on the specific instrument and method parameters.[20] |

Protocol: GC-MS for Purity Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane).

-

Derivatization (Optional): To improve thermal stability and chromatographic peak shape, the amino group can be derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[20]

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).[20]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection mode for trace analysis.

-

Temperature Program: Start at a low temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of the analyte.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70eV.

-

Detection: Scan mode to obtain a full mass spectrum for identification or Selected Ion Monitoring (SIM) mode for targeted quantification.

-

-

Data Analysis: Compare the obtained mass spectrum with a reference library for confirmation. Calculate purity based on the peak area relative to the total area of all detected peaks.

Conclusion: A Legacy in Chemical Synthesis

This compound stands as a testament to the profound impact of precursor chemistry on pharmaceutical development. Born from the era of discovery that gave rise to the benzodiazepines, this molecule has served as a reliable and essential starting material for the synthesis of potent therapeutic agents. Its history is a narrative of how fundamental organic synthesis enables the creation of complex molecules that can profoundly affect human health. For scientists in drug development, its story underscores the critical importance of robust synthetic pathways and the foundational intermediates that make them possible. Its continued relevance in chemical synthesis, research, and forensic science cements its legacy as a small molecule with a significant impact.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invent.org [invent.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzodiazepines: The Accidental Tranquilizers | Psychology Today [psychologytoday.com]

- 6. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 8. 5-Bromo-2'-chloro-2-aminobenzophenone | C13H9BrClNO | CID 162923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:60773-49-1 | Chemsrc [chemsrc.com]

- 10. caymanchem.com [caymanchem.com]

- 11. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google Patents [patents.google.com]

- 12. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents [patents.google.com]

- 13. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. Sapphire Bioscience [sapphirebioscience.com]

- 17. benzoinfo.com [benzoinfo.com]

- 18. ClinPGx [clinpgx.org]

- 19. Mechanism of action of the benzodiazepines: behavioral aspect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Electrophilic bromination of 2-amino-2'-chlorobenzophenone

<An In-depth Technical Guide to the Electrophilic Bromination of 2-Amino-2'-chlorobenzophenone

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The electrophilic bromination of 2-amino-2'-chlorobenzophenone is a pivotal reaction in synthetic organic chemistry, primarily serving as a key step in the synthesis of various pharmaceuticals, most notably benzodiazepines such as phenazepam.[1] This guide provides a comprehensive technical overview of this reaction, delving into the underlying mechanistic principles, offering detailed and validated experimental protocols, and discussing the critical parameters that influence its outcome. By synthesizing theoretical knowledge with practical insights, this document aims to equip researchers and professionals in drug development with the necessary expertise to effectively execute and optimize this important transformation.

Introduction: The Significance of 2-Amino-5-bromo-2'-chlorobenzophenone

2-Amino-2'-chlorobenzophenone is a foundational starting material in the synthesis of numerous biologically active compounds.[2][3][4] Its electrophilic bromination yields this compound, a crucial intermediate that introduces a bromine substituent onto the aniline ring. This structural modification is instrumental in the development of various therapeutic agents.[5] The presence of the bromine atom can significantly modulate the pharmacological properties of the final molecule, making its regioselective introduction a critical aspect of the synthetic strategy.[6]